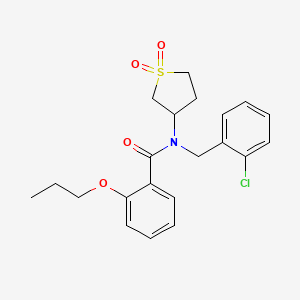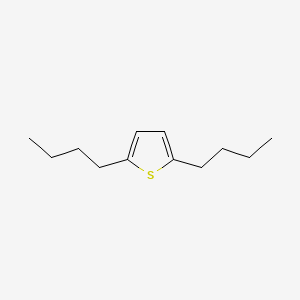![molecular formula C26H33N5O4S2 B12137063 ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12137063.png)
ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name might be a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
- It contains several functional groups, including an ethyl ester, a piperazine ring, and a pyrido[1,2-a]pyrimidine core.
- The compound’s structure suggests potential biological activity due to the presence of various reactive centers.
Ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate: is a complex heterocyclic molecule.
Vorbereitungsmethoden
Synthetic Routes:
While specific synthetic routes for this compound might not be readily available in the literature, we can infer potential strategies based on similar structures
-
Thiazolidinone Formation
- Start with a thiazolidinone precursor (e.g., 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene).
- React it with an aldehyde (e.g., formaldehyde) to form the imine intermediate.
- Cyclize the imine with a suitable reagent (e.g., ammonium acetate) to obtain the thiazolidinone ring.
-
Pyrido[1,2-a]pyrimidine Formation
- Begin with a pyrimidine precursor (e.g., 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl).
- Introduce the desired substituents (e.g., the thiazolidinone) via nucleophilic substitution or other methods.
-
Piperazine Attachment
- React the pyrido[1,2-a]pyrimidine with piperazine-1-carboxylic acid or its ester derivative.
- Form the desired ester linkage (ethyl ester) to complete the compound.
Industrial Production:
Actual industrial-scale production methods would require optimization and scalability. Collaboration between synthetic chemists and process engineers would be essential.
Analyse Chemischer Reaktionen
Reactions:
Oxidation/Reduction: The compound likely undergoes redox reactions due to its diverse functional groups.
Substitution: Nucleophilic substitutions (e.g., piperazine attachment) play a crucial role.
Cyclization: Formation of the thiazolidinone and pyrido[1,2-a]pyrimidine rings involves cyclization reactions.
Common Reagents and Conditions:
Thiazolidinone Formation: Aldehydes, ammonium acetate, and suitable solvents.
Pyrido[1,2-a]pyrimidine Formation: Pyrimidine precursors, nucleophiles, and catalysts.
Piperazine Attachment: Piperazine-1-carboxylic acid or its ester, coupling agents (e.g., DCC), and solvents.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigate its antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Explore its reactivity and design related derivatives.
Biology: Study its interactions with cellular targets.
Industry: Assess its use as a building block for drug development.
Wirkmechanismus
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Further research is needed to unravel this mystery.
Vergleich Mit ähnlichen Verbindungen
While direct analogs might be scarce, we can compare it to related molecules:
Similar Compounds:
Feel free
Eigenschaften
Molekularformel |
C26H33N5O4S2 |
|---|---|
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
ethyl 4-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O4S2/c1-4-6-7-8-11-31-24(33)20(37-26(31)36)17-19-22(27-21-18(3)10-9-12-30(21)23(19)32)28-13-15-29(16-14-28)25(34)35-5-2/h9-10,12,17H,4-8,11,13-16H2,1-3H3/b20-17- |
InChI-Schlüssel |
RCKYNSJICFJMJQ-JZJYNLBNSA-N |
Isomerische SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |
Kanonische SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136985.png)

![6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12136990.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136992.png)
![(5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136996.png)

![1-(3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylic acid](/img/structure/B12137007.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137009.png)
![N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12137011.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide](/img/structure/B12137013.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B12137025.png)

![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphe nyl)acetamide](/img/structure/B12137044.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)a cetamide](/img/structure/B12137048.png)
